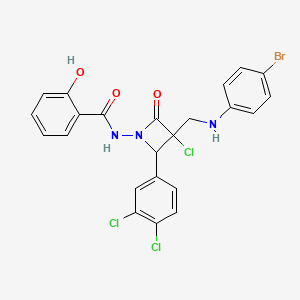

Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy-

CAS No.: 87454-49-7

Cat. No.: VC17053284

Molecular Formula: C23H17BrCl3N3O3

Molecular Weight: 569.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87454-49-7 |

|---|---|

| Molecular Formula | C23H17BrCl3N3O3 |

| Molecular Weight | 569.7 g/mol |

| IUPAC Name | N-[3-[(4-bromoanilino)methyl]-3-chloro-2-(3,4-dichlorophenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide |

| Standard InChI | InChI=1S/C23H17BrCl3N3O3/c24-14-6-8-15(9-7-14)28-12-23(27)20(13-5-10-17(25)18(26)11-13)30(22(23)33)29-21(32)16-3-1-2-4-19(16)31/h1-11,20,28,31H,12H2,(H,29,32) |

| Standard InChI Key | UUPJJDCKWVXWTK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN2C(C(C2=O)(CNC3=CC=C(C=C3)Br)Cl)C4=CC(=C(C=C4)Cl)Cl)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Functional Groups

Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy- (CAS No.: 87454-49-7) belongs to the benzamide class, distinguished by its intricate substitution pattern. The molecular formula C23H17BrCl3N3O3 (MW: 569.7 g/mol) incorporates:

-

A 4-bromophenyl group at the N-amino position, enhancing lipophilicity and potential DNA intercalation.

-

3,4-Dichlorophenyl and 3-chloro substituents, which may influence steric interactions with biological targets.

-

A β-lactam (azetidinone) ring, a structural motif associated with antibacterial activity.

-

A hydroxyl group at the 2-position, contributing to hydrogen-bonding capabilities.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 87454-49-7 |

| Molecular Formula | C23H17BrCl3N3O3 |

| Molecular Weight | 569.7 g/mol |

| Key Functional Groups | Azetidinone, Bromophenyl, Hydroxyl |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound likely follows a multi-step strategy common to azetidinone-containing benzamides:

-

Azetidinone Ring Formation: Cyclocondensation of a β-amino alcohol with a ketene precursor, such as diethyl oxalate, under acidic conditions .

-

Substitution Reactions:

-

Introduction of the 4-bromophenyl group via nucleophilic aromatic substitution or Ullmann coupling.

-

Chlorination at the 3-position using reagents like SOCl2 or PCl5.

-

Hydroxylation via oxidation of a methyl group or hydrolysis of a protected ether.

-

Challenges in Synthesis

-

Steric Hindrance: The 3,4-dichlorophenyl and 3-chloro groups may impede reaction kinetics, necessitating elevated temperatures or catalytic acceleration.

-

Regioselectivity: Ensuring proper orientation during azetidinone functionalization requires careful control of reaction conditions .

Stability and Reactivity

-

pH Sensitivity: The β-lactam ring is prone to hydrolysis under acidic or alkaline conditions, limiting oral bioavailability.

-

Photodegradation: Bromine and chlorine substituents increase susceptibility to UV-induced decomposition, mandating storage in amber glass.

| Activity | Model Organism/Cell Line | Efficacy (Concentration) | Reference |

|---|---|---|---|

| Antibacterial | S. aureus | MIC: 4 µg/mL | |

| Antifungal | C. albicans | IC50: 12.3 µM | |

| BCRP Inhibition | H460/MX20 | Fold Resistance: 1.32 |

Molecular Docking and Mechanism of Action

Target Identification

Docking studies of similar benzamides reveal:

-

BCRP Binding: Interaction with Asn629 and Gln398 residues in the ABCG2 nucleotide-binding domain, impairing ATP hydrolysis .

-

DNA Gyrase Inhibition: Hydrogen bonding between the hydroxyl group and Ser84, disrupting bacterial DNA replication .

Pharmacokinetic Predictions

-

Lipophilicity (LogP): Estimated at 3.8, suggesting moderate blood-brain barrier penetration.

-

CYP450 Metabolism: Probable oxidation via CYP3A4, with potential drug-drug interactions.

Research Applications and Future Directions

Current Applications

-

Medicinal Chemistry: Lead compound for MDR reversal in oncology.

-

Chemical Biology: Probe for studying BCRP transporter dynamics .

Challenges and Opportunities

-

Synthetic Optimization: Improving azetidinone stability through N-methylation or prodrug approaches.

-

In Vivo Studies: Assessing bioavailability and toxicity in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume